

# Cost-effectiveness analysis of Patiromer compared to other hyperkalemia treatments.

Author: BenchChem Technical Support Team. Date: December 2025



# Patiromer in Hyperkalemia Management: A Cost-Effectiveness Comparison

A detailed analysis of **Patiromer**'s economic value and clinical efficacy against other therapeutic options for hyperkalemia reveals a compelling case for its consideration in specific patient populations. This guide synthesizes the available evidence on the cost-effectiveness of **Patiromer** compared to standard of care, sodium zirconium cyclosilicate (SZC), and sodium polystyrene sulfonate (SPS), providing researchers, scientists, and drug development professionals with the data and methodologies to inform their work.

**Patiromer**, a non-absorbed potassium-binding polymer, has demonstrated clinical efficacy in managing hyperkalemia, a condition characterized by elevated potassium levels in the blood that can lead to life-threatening cardiac arrhythmias. Economic evaluations from various healthcare systems globally offer insights into its value proposition relative to other treatments.

## **Comparative Cost-Effectiveness Analysis**

The economic viability of **Patiromer** has been assessed in multiple studies, primarily through Markov modeling, which simulates the long-term clinical and economic outcomes for patients. These analyses typically consider direct healthcare costs, quality-adjusted life-years (QALYs), and incremental cost-effectiveness ratios (ICERs).

### **Patiromer versus Standard of Care (No Patiromer)**



Studies consistently show that **Patiromer**, when added to standard of care (which often involves dietary restrictions and diuretic use), is a cost-effective intervention for patients with chronic kidney disease (CKD) and/or heart failure (HF) who are on renin-angiotensin-aldosterone system inhibitors (RAASi). The primary driver for its cost-effectiveness is its ability to enable optimal RAASi therapy, which has significant cardio-renal protective benefits.

Table 1: Cost-Effectiveness of **Patiromer** vs. Standard of Care (No **Patiromer**)

| Country/Region | Patient Population                | ICER per QALY<br>Gained | Key Findings                                                                                                     |
|----------------|-----------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------|
| Spain          | CKD stages 3-4<br>with/without HF | €19,092[1][2][3][4][5]  | Patiromer is a costeffective intervention. [1][2][3][4][5]                                                       |
| Ireland        | CKD with/without HF               | €25,719[6][7]           | Treatment with Patiromer was associated with an increase in discounted life-years and QALYs. [6][7]              |
| UK             | Advanced CKD<br>with/without HF   | £14,816                 | Patiromer use resulted in increased discounted life years and QALYs.                                             |
| Italy          | CKD with/without HF               | €21,527[8]              | Patiromer has the potential to avert major adverse cardiac events (MACE) and improve patient quality of life.[8] |

### **Patiromer versus Sodium Zirconium Cyclosilicate (SZC)**

Comparisons between the two newer potassium binders, **Patiromer** and SZC, have focused more on cost-minimization or cost-comparison analyses, as head-to-head long-term clinical



outcome data are still emerging. These analyses often hinge on drug acquisition costs and rates of adverse events.

Table 2: Cost Comparison of Patiromer vs. Sodium Zirconium Cyclosilicate (SZC)

| Country/Region    | Analysis Type   | Annual Cost Savings with Patiromer (per patient)       | Key Findings                                                                                                                      |
|-------------------|-----------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Spain & UK        | Cost Analysis   | €107 (Spain), £630<br>(UK)[9][10][11][12][13]          | Savings were primarily driven by lower pharmacy costs and a reduced incidence of severe edema with Patiromer. [9][10][11][12][13] |
| Saudi Arabia      | Cost Comparison | SAR 2,639 - SAR<br>5,798[14][15]                       | Patiromer was associated with cost savings driven by its lower daily cost.[14] [15]                                               |
| UK, Italy & Spain | Cost Analysis   | £630 (UK), €1,197<br>(Italy), €107 (Spain)<br>[16][17] | Patiromer is likely to<br>be associated with<br>cost savings<br>compared to SZC.[16]<br>[17]                                      |
| United States     | Cost Analysis   | \$1,428                                                | Estimated mean savings with Patiromer were observed, considering heart failure hospitalization and edema event costs. [18]        |



### Patiromer versus Sodium Polystyrene Sulfonate (SPS)

Direct cost-effectiveness comparisons between **Patiromer** and the older resin, SPS, are less common in recent literature. While SPS is significantly less expensive, its use is associated with a risk of serious gastrointestinal side effects, which can offset initial drug cost savings. One analysis suggested that SPS remains the cost-effective option unless the incidence of colonic necrosis is high.[19][20] However, another study highlighted that at the tested doses, SPS was more effective in lowering potassium levels but had lower tolerability and compliance compared to **Patiromer**.[13][21]

### **Methodologies of Key Experiments**

The economic evaluations of **Patiromer** are largely based on data from pivotal clinical trials. Understanding the design of these trials is crucial for interpreting the cost-effectiveness results.

# OPAL-HK (A Two-Part, Single-Blind, Phase 3 Study Evaluating the Efficacy and Safety of Patiromer for the Treatment of Hyperkalemia)

- Objective: To evaluate the efficacy and safety of Patiromer for the treatment of hyperkalemia in patients with CKD on RAASi therapy.[22][23]
- Design: A two-part study consisting of a 4-week single-arm treatment phase followed by an 8-week randomized, placebo-controlled withdrawal phase.[22][23]
- Population: 243 patients with CKD (eGFR 15 to <60 mL/min/1.73 m²) and serum potassium levels between 5.1 and <6.5 mEq/L who were receiving RAASi.[23][24]</li>
- Intervention: In the initial phase, all patients received Patiromer. In the withdrawal phase, patients whose potassium levels were controlled were randomized to continue Patiromer or switch to placebo.[22]
- Primary Endpoint: For the treatment phase, the mean change in serum potassium from baseline to week 4. For the withdrawal phase, the difference in the median change in serum potassium between the **Patiromer** and placebo groups.[22]



# DIAMOND (Patiromer for the Management of Hyperkalemia in Participants Receiving RAASi Medications for the Treatment of Heart Failure)

- Objective: To assess the ability of Patiromer to enable the use of guideline-recommended doses of RAASi in patients with heart failure with reduced ejection fraction (HFrEF) and a history of hyperkalemia.[4][25][26][27][28]
- Design: A prospective, multicenter, double-blind, randomized withdrawal, placebo-controlled trial.[4][25][28][29]
- Population: Approximately 878 patients with HFrEF (ejection fraction ≤40%) and either current hyperkalemia or a history of hyperkalemia that led to RAASi down-titration.[28][29]
- Intervention: Patients entered a run-in phase where RAASi therapy was optimized while receiving Patiromer. Those who achieved stable normokalemia were then randomized to continue Patiromer or receive a placebo.[4][28][29]
- Primary Endpoint: The primary endpoint was the change in serum potassium levels from baseline.[4]

### **Mechanism of Action and Signaling Pathways**

The therapeutic effect of **Patiromer** and its comparators is achieved through distinct mechanisms of potassium binding in the gastrointestinal tract.



# Gastrointestinal Lumen Patiromer (Calcium-sorbitol) Binds K+ Potassium (K+) Binds K+ Binds K+ Apsorption Excreted Enterocyte Bloodstream Excreted Excreted Excreted Excreted

### Mechanism of Action of Potassium Binders

Click to download full resolution via product page

Caption: Mechanism of potassium binders in the GI tract.

The management of hyperkalemia ultimately impacts the intricate signaling pathways of renal potassium handling. By preventing hyperkalemia, potassium binders indirectly allow for the continued use of RAASi, which modulates these pathways.





Click to download full resolution via product page

Caption: Simplified pathway of RAASi effect on potassium.

# **Experimental Workflow for Cost-Effectiveness Modeling**

The development of a cost-effectiveness model for a hyperkalemia treatment like **Patiromer** follows a structured workflow, integrating clinical trial data with economic inputs.





Click to download full resolution via product page

Caption: Workflow for a cost-effectiveness analysis.

In conclusion, the available evidence suggests that **Patiromer** is a cost-effective treatment for hyperkalemia, particularly in patients with CKD and HF on RAASi therapy, when compared to standard of care. Its economic value is primarily derived from enabling optimal dosing of life-saving RAASi medications. In comparisons with SZC, **Patiromer** may offer cost savings due to lower drug acquisition and adverse event-related costs. Further long-term comparative effectiveness research will continue to refine the precise positioning of these agents in the management of hyperkalemia.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Sodium Polystyrene Sulfonate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Polystyrene sulfonate Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action | LOKELMA (sodium zirconium cyclosilicate) | AstraZeneca UK [myastrazeneca.co.uk]
- 7. The Cost Effectiveness of Patiromer for the Treatment of Hyperkalaemia in Patients with Chronic Kidney Disease with and without Heart Failure in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Polystyrene Sulfonate PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Sodium Polystyrene Sulfonate StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ispor.org [ispor.org]
- 16. Pharmacodynamics and pharmacokinetics of sodium zirconium cyclosilicate [ZS-9] in the treatment of hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ispor.org [ispor.org]

### Validation & Comparative





- 18. Heart Failure and Edema Costs in Patiromer and Sodium Zirconium Cyclosilicate Users PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of potassium (K) handling in the renal collecting duct PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative efficacy of patiromer and sodium polystyrene sulfonate on potassium levels in chronic haemodialysis patients: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of patiromer on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of patiromer: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Safety and Efficacy of Patiromer in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Patiromer for the Management of Hyperkalemia in Subjects Receiving RAASi for HFrEF -American College of Cardiology [acc.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Patiromer for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Patiromer for the management of hyperkalaemia in patients receiving renin—angiotensin—aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Patiromer compared to other hyperkalemia treatments.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612078#cost-effectiveness-analysis-of-patiromer-compared-to-other-hyperkalemia-treatments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com